molecular formula C16H17N5O2S B2987374 2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034325-96-5

2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No. B2987374
CAS RN: 2034325-96-5
M. Wt: 343.41
InChI Key: DCRNHSFTKXGLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyrazine derivatives have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .


Synthesis Analysis

A one-pot approach to substituted 1,2,4-triazolo[4,3-a]pyridines has been developed that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure was highly efficient and shows good economical and environmental advantages .


Molecular Structure Analysis

Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclization of α-keto acids and 2-hydrazinopyridines .

Scientific Research Applications

Synthesis of Heterocycles

The compound is a part of the 1,2,3-triazolo[4,3-a]pyrazine family, which is known for its role in the synthesis of heterocycles . These heterocycles are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry. For instance, it has been used in the development of c-Met kinase inhibitors . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration, and its overexpression is often associated with cancer.

Anti-Tumor Activity

The compound has shown promising anti-tumor activity. In one study, a derivative of the compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Fluorescent Probes

The compound can be used to create fluorescent probes . These probes can be used in various fields, including biological imaging and diagnostics.

Structural Units of Polymers

The compound can serve as a structural unit of polymers . This could potentially lead to the development of new materials with unique properties.

Drug Discovery

The compound’s potential as a c-Met kinase inhibitor suggests that it could be used in drug discovery . It could serve as a starting point for the development of new drugs, particularly for the treatment of diseases related to c-Met kinase, such as cancer.

Future Directions

The future directions in this field could involve the design, synthesis, and evaluation of more potent anticancer analogs . This could involve modifications to the triazolo[4,3-a]pyrazine ring or the introduction of new substituents to improve efficacy or reduce side effects .

properties

IUPAC Name

2-benzylsulfanyl-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-23-16-15-20-19-13(21(15)8-7-17-16)9-18-14(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRNHSFTKXGLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.